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Compound of Interest

Compound Name: N-Me-N-bis(PEG2-propargyl)

Cat. No.: B609601 Get Quote

Comparative NMR Characterization of N-Me-N-
bis(PEG2-propargyl) Conjugates
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected Nuclear Magnetic Resonance

(NMR) spectroscopic characteristics of N-Me-N-bis(PEG2-propargyl)amine and structurally

related alternatives. The information herein is intended to assist in the structural verification,

purity assessment, and quality control of these important bifunctional linkers used in "click"

chemistry, bioconjugation, and the synthesis of complex molecules such as Proteolysis

Targeting Chimeras (PROTACs).

While experimental spectra for N-Me-N-bis(PEG2-propargyl)amine are not publicly available,

this guide presents predicted ¹H and ¹³C NMR data based on established chemical shift

principles for its constituent functional groups.[1][2][3][4] This predictive analysis serves as a

valuable reference for researchers to compare against their own experimental data.

Structural Overview and Alternatives
N-Me-N-bis(PEG2-propargyl)amine is a bifunctional linker featuring a central tertiary amine

(N-methyl) and two terminal propargyl groups, each connected via a diethylene glycol (PEG2)

spacer.[5] This structure provides two alkyne handles for copper-catalyzed azide-alkyne
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cycloaddition (CuAAC) reactions. For comparative purposes, this guide includes predicted

NMR data for three commercially available alternatives with distinct structural modifications:

Bis-propargyl-PEG2: A symmetrical linker lacking the central amine, consisting of two

propargyl groups connected by a diethylene glycol chain.[6]

NH-bis(PEG2-propargyl): Features a secondary amine core, offering a different reactivity and

hydrogen bonding profile compared to the tertiary amine of the primary compound.[7]

N-(Acid-PEG2)-N-bis(PEG2-propargyl): A heterobifunctional linker containing two propargyl

groups and a terminal carboxylic acid, allowing for orthogonal conjugation strategies.[8]

Predicted ¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm for N-Me-N-
bis(PEG2-propargyl)amine and its alternatives. Predictions are based on typical chemical

shifts for the respective functional groups and may vary slightly depending on the solvent and

concentration.[2][3][4]
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Assignment

(Proton

Label)

N-Me-N-

bis(PEG2-

propargyl)a

mine

Bis-

propargyl-

PEG2

NH-

bis(PEG2-

propargyl)

N-(Acid-

PEG2)-N-

bis(PEG2-

propargyl)

Multiplicity

≡C-H (a) ~2.45 ppm ~2.45 ppm ~2.45 ppm ~2.45 ppm Triplet (t)

-O-CH₂-C≡

(b)
~4.20 ppm ~4.20 ppm ~4.20 ppm ~4.20 ppm Doublet (d)

-O-CH₂-CH₂-

O- (c)
~3.65 ppm ~3.70 ppm ~3.65 ppm ~3.65 ppm Multiplet (m)

-N-CH₂-CH₂-

O- (d)
~3.60 ppm - ~3.60 ppm ~3.60 ppm Triplet (t)

N-CH₂-CH₂-

O- (e)
~2.75 ppm - ~2.85 ppm ~2.80 ppm Triplet (t)

N-CH₃ (f) ~2.35 ppm - - ~2.40 ppm Singlet (s)

N-H (g) - -
Variable

(Broad s)
- Broad Singlet

-CH₂-COOH

(h)
- - - ~2.60 ppm Triplet (t)

-O-CH₂-CH₂-

COOH (i)
- - - ~3.75 ppm Triplet (t)

-COOH (j) - - - >10.0 ppm Broad Singlet

Predicted ¹³C NMR Data Comparison
The table below outlines the predicted ¹³C NMR chemical shifts (δ) in ppm. These values are

based on typical ranges for the carbon environments present in the molecules.[1][9][10][11]
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Assignment

(Carbon Label)

N-Me-N-

bis(PEG2-

propargyl)amin

e

Bis-propargyl-

PEG2

NH-bis(PEG2-

propargyl)

N-(Acid-PEG2)-

N-bis(PEG2-

propargyl)

≡C-H (1) ~75 ppm ~75 ppm ~75 ppm ~75 ppm

-C≡C- (2) ~80 ppm ~80 ppm ~80 ppm ~80 ppm

-O-CH₂-C≡ (3) ~58.5 ppm ~58.5 ppm ~58.5 ppm ~58.5 ppm

-O-CH₂-CH₂-O-

(4)
~69.5 ppm ~69.0 ppm ~69.5 ppm ~69.5 ppm

-O-CH₂-CH₂-O-

(5)
~70.5 ppm ~70.5 ppm ~70.5 ppm ~70.5 ppm

-N-CH₂-CH₂-O-

(6)
~70.0 ppm - ~70.0 ppm ~70.0 ppm

N-CH₂-CH₂-O-

(7)
~56.0 ppm - ~49.0 ppm ~56.0 ppm

N-CH₃ (8) ~42.5 ppm - - ~42.5 ppm

-CH₂-COOH (9) - - - ~35.0 ppm

-O-CH₂-CH₂-

COOH (10)
- - - ~67.0 ppm

-COOH (11) - - - ~172.0 ppm

Experimental Protocols
A standardized protocol for the NMR characterization of N-Me-N-bis(PEG2-propargyl)
conjugates and their alternatives is crucial for obtaining high-quality, reproducible data.

1. Sample Preparation

Sample Quantity: Accurately weigh 5-10 mg of the conjugate.
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Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent.

Deuterated chloroform (CDCl₃) is a common choice. For compounds with higher polarity or

for observing exchangeable protons (like N-H or -COOH), deuterated dimethyl sulfoxide

(DMSO-d₆) is recommended.

Transfer: Transfer the resulting solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition

Spectrometer: Utilize a spectrometer with a field strength of 400 MHz or higher for better

signal dispersion.

Parameters:

Pulse Program: Standard one-dimensional proton pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

Temperature: 25 °C.

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference

the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard

like tetramethylsilane (TMS) at 0.00 ppm.

3. ¹³C NMR Acquisition

Spectrometer: A corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H

instrument).

Parameters:

Pulse Program: Standard proton-decoupled ¹³C pulse sequence to ensure each unique

carbon appears as a singlet.

Spectral Width: 0 to 200 ppm.
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Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of ¹³C.

Temperature: 25 °C.

Processing: Apply Fourier transform with exponential multiplication, phase correction, and

baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizations
The following diagrams illustrate the structure of the target compound with atom numbering for

NMR assignment and a typical workflow for its characterization.
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Caption: Structure of N-Me-N-bis(PEG2-propargyl)amine with atom labels.
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Caption: Workflow for NMR characterization of PEG-propargyl conjugates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3
analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-
methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes
[docbrown.info]

2. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N
CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin
line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting
doc brown's advanced organic chemistry revision notes [docbrown.info]

3. web.pdx.edu [web.pdx.edu]

4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

5. Bis-propargyl-PEG2, 40842-04-04 | BroadPharm [broadpharm.com]

6. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]

7. CASPRE [caspre.ca]

8. N-(Acid-PEG2)-N-bis(PEG2-propargyl), 2100306-49-6 | BroadPharm [broadpharm.com]

9. compoundchem.com [compoundchem.com]

10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

11. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [characterization of N-Me-N-bis(PEG2-propargyl)
conjugates by NMR spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609601#characterization-of-n-me-n-bis-peg2-
propargyl-conjugates-by-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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